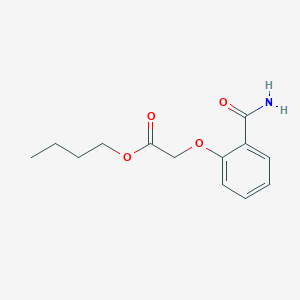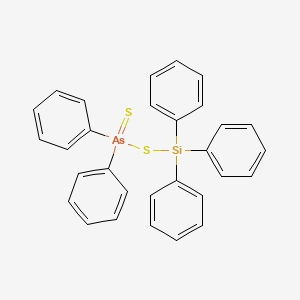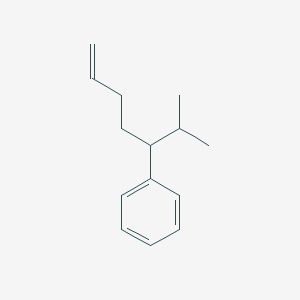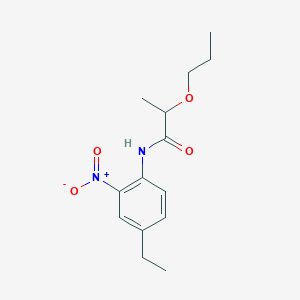
Butyl (2-carbamoylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (2-carbamoylphenoxy)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is synthesized through the esterification process, where an alcohol reacts with an acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2-carbamoylphenoxy)acetate typically involves the reaction of butanol with 2-carbamoylphenoxyacetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Butanol+2-carbamoylphenoxyacetic acidH2SO4Butyl (2-carbamoylphenoxy)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (2-carbamoylphenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often use amines in the presence of a base, such as triethylamine.
Major Products
Hydrolysis: 2-carbamoylphenoxyacetic acid and butanol.
Reduction: 2-carbamoylphenoxyethanol.
Substitution: 2-carbamoylphenoxyacetamide.
Applications De Recherche Scientifique
Butyl (2-carbamoylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Butyl (2-carbamoylphenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acetate: A simple ester used as a solvent in coatings and inks.
Ethyl (2-carbamoylphenoxy)acetate: Similar structure but with an ethyl group instead of a butyl group.
Methyl (2-carbamoylphenoxy)acetate: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
Butyl (2-carbamoylphenoxy)acetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its longer butyl chain compared to ethyl or methyl esters provides different solubility and reactivity characteristics, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
90074-92-3 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
butyl 2-(2-carbamoylphenoxy)acetate |
InChI |
InChI=1S/C13H17NO4/c1-2-3-8-17-12(15)9-18-11-7-5-4-6-10(11)13(14)16/h4-7H,2-3,8-9H2,1H3,(H2,14,16) |
Clé InChI |
DBGFTBZZXRMQKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)COC1=CC=CC=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)
![{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride](/img/structure/B14382386.png)

![2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14382398.png)

![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)


![2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione](/img/structure/B14382419.png)

![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane](/img/structure/B14382428.png)
